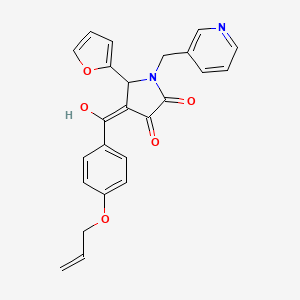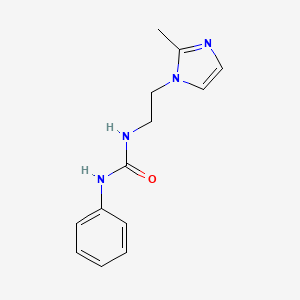
1-methyl-1H-pyrazole-3-carboximidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-1H-pyrazole-3-carboximidamide hydrochloride is a heterocyclic compound with the CAS Number: 2089277-52-9 . It has a molecular weight of 160.61 and is widely used in drug synthesis studies .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C5H8N4.ClH/c1-9-3-2-4 (8-9)5 (6)7;/h2-3H,1H3, (H3,6,7);1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 160.61 and a molecular formula of C5H9ClN4 . The storage temperature is normal and it should be stored in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Pyrazole derivatives have been extensively studied for their synthesis and characterization. For instance, Titi et al. (2020) focused on the synthesis, characterization, and X-Ray crystal study of pyrazole derivatives, identifying their antitumor, antifungal, and antibacterial pharmacophore sites. Their research highlighted the potential of these compounds in developing new pharmacological agents. Another study by Shen et al. (2012) detailed the synthesis and crystal structure of pyrazole derivatives, demonstrating their stability and potential for further functionalization in medicinal chemistry (Titi et al., 2020) (Shen et al., 2012).
Corrosion Inhibition
Pyrazole derivatives have also been evaluated as corrosion inhibitors. Herrag et al. (2007) investigated pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid, revealing their high efficiency and suggesting their application in protecting industrial materials (Herrag et al., 2007).
Anticancer Activity
The antitumor properties of pyrazole derivatives have been a significant focus of research. Reddy et al. (2014) synthesized and evaluated 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones for their anticancer activity, showing good results against various human cancer cell lines and indicating a potential pathway for developing new anticancer drugs (Reddy et al., 2014).
Antifungal Activity
The antifungal activity of pyrazole derivatives has been explored, with Du et al. (2015) synthesizing a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, some of which displayed higher antifungal activity than existing treatments. This research supports the potential use of these compounds in agricultural applications to combat plant diseases (Du et al., 2015).
Antinociceptive Properties
Trevisan et al. (2013) discovered a novel, orally active antinociceptive pyrazole targeting kappa opioid receptors, presenting a new approach to pain management. This study underscores the versatility of pyrazole derivatives in developing new pharmacological treatments (Trevisan et al., 2013).
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known that pyrazole derivatives are widely used in drug synthesis studies .
Cellular Effects
Pyrazole derivatives are known to have a significant impact on various types of cells and cellular processes .
Molecular Mechanism
Pyrazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
1-methylpyrazole-3-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.ClH/c1-9-3-2-4(8-9)5(6)7;/h2-3H,1H3,(H3,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUDUXBSRRNXIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(Furan-2-yl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)prop-2-en-1-one](/img/structure/B2577447.png)


![(E)-2-(4-tert-butylphenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile](/img/structure/B2577452.png)
![N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,5-bis(trifluoromethyl)benzamide](/img/no-structure.png)
![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2577454.png)
![4-[4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine](/img/structure/B2577456.png)


![3-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2577460.png)

![5-[(2-Hydroxy-3-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2577464.png)
![2-[(2-chloroacetyl)amino]-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide](/img/structure/B2577465.png)
